molecular formula C10H12O3S B14522120 Methyl 2-(ethanesulfinyl)benzoate CAS No. 62331-88-8

Methyl 2-(ethanesulfinyl)benzoate

Cat. No.: B14522120
CAS No.: 62331-88-8
M. Wt: 212.27 g/mol
InChI Key: KTJZUZSHQADTTH-UHFFFAOYSA-N
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Description

Methyl 2-(ethanesulfinyl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethanesulfinyl group attached to the benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(ethanesulfinyl)benzoate typically involves the esterification of benzoic acid derivatives with methanol in the presence of an acidic catalyst. One common method includes the reaction of benzoic acid with methanol using sulfuric acid as a catalyst . The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of solid acid catalysts, such as zirconium or titanium-based catalysts, to enhance the efficiency and yield of the esterification process . These catalysts are preferred due to their recoverability and reusability, which minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(ethanesulfinyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Ethanethiol derivatives.

    Substitution: Nitrobenzoates, bromobenzoates, etc.

Scientific Research Applications

Methyl 2-(ethanesulfinyl)benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(ethanesulfinyl)benzoate involves its interaction with molecular targets through its ethanesulfinyl group. This group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. The compound’s effects are mediated through pathways involving sulfoxide and ester functionalities, which play a role in its reactivity and biological activity .

Comparison with Similar Compounds

Uniqueness: Methyl 2-(ethanesulfinyl)benzoate is unique due to the presence of the ethanesulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other benzoate esters and makes it valuable for specific applications in research and industry.

Properties

CAS No.

62331-88-8

Molecular Formula

C10H12O3S

Molecular Weight

212.27 g/mol

IUPAC Name

methyl 2-ethylsulfinylbenzoate

InChI

InChI=1S/C10H12O3S/c1-3-14(12)9-7-5-4-6-8(9)10(11)13-2/h4-7H,3H2,1-2H3

InChI Key

KTJZUZSHQADTTH-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)C1=CC=CC=C1C(=O)OC

Origin of Product

United States

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